molecular formula C14H19NO B14654130 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 50564-91-5

2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14654130
CAS No.: 50564-91-5
M. Wt: 217.31 g/mol
InChI Key: ZBWZOOIGGHQZHL-UHFFFAOYSA-N
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Description

2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is an organic compound belonging to the class of isoindolones Isoindolones are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired isoindolone structure. For instance, the reaction may involve the use of butyl and dimethyl substituents in the presence of a catalyst to facilitate the formation of the isoindolone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoindolone ring can undergo substitution reactions with various reagents to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the isoindolone ring .

Scientific Research Applications

2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific isoindolone ring structure and the presence of butyl and dimethyl substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

50564-91-5

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2-butyl-3,3-dimethylisoindol-1-one

InChI

InChI=1S/C14H19NO/c1-4-5-10-15-13(16)11-8-6-7-9-12(11)14(15,2)3/h6-9H,4-5,10H2,1-3H3

InChI Key

ZBWZOOIGGHQZHL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C1(C)C

Origin of Product

United States

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